

Mechanistic Rationale: The Causality of Conformational Restriction

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Compound of Interest

Compound Name: *5,5-Dimethylpiperidine-2-carboxylic acid*

CAS No.: 676355-70-7

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In the development of peptide-based therapeutics, linear sequences often suffer from high conformational flexibility, leading to poor target affinity and rapid proteolytic degradation. To engineer bioactivity, researchers must lock the peptide backbone into defined secondary structures, most notably the

-turn, which is critical for receptor binding in hormones like Gonadotropin-Releasing Hormone (GnRH)[1].

While natural amino acids like L-Proline and synthetic analogs like Piperidine-2-carboxylic acid (Pip) are classical turn inducers[2], they still exhibit conformational equilibrium between multiple folded states. **5,5-dimethylpiperidine-2-carboxylic acid** (5,5-diMePip) represents a next-generation rigidifying scaffold. The introduction of a gem-dimethyl group at the C5 position of the piperidine ring exerts a profound Thorpe-Ingold effect. This steric bulk severely penalizes chair-to-boat ring inversions and restricts the rotation of the adjacent secondary amine. Consequently, the

and

dihedral angles of the peptide backbone are thermodynamically locked, effectively forcing the sequence into a singular, highly populated

-turn conformation (typically Type I or Type II, depending on the stereocenter at C2)[3].

By understanding the causality of this steric clash, drug development professionals can strategically deploy 5,5-diMePip to rigidify catalytic peptides, enhance protein-protein interaction (PPI) inhibitors, and stabilize macrocycles.

Quantitative Data Presentation: Conformational Benchmarks

To justify the use of 5,5-diMePip over standard residues, it is essential to compare their thermodynamic and synthetic profiles. The table below summarizes the conformational parameters and the inherent synthetic difficulty caused by the steric shielding of the secondary amine.

Table 1: Conformational and Synthetic Profiling of Turn Inducers

Turn Inducer	Ring Size	Steric Bulk	Preferred Turn Type	ϕ Angle Restriction	Synthetic Coupling Difficulty
L-Proline	5-membered	Low	Type I / II	Moderate	Low
L-Pip	6-membered	Medium	Type I / II	High	Moderate
L-5,5-diMePip	6-membered	Very High	Type I / II (Rigid)	Absolute (Locked)	Very High

Self-Validating Experimental Protocols

Because of the massive steric bulk of the gem-dimethyl group, standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail when coupling onto the secondary amine of 5,5-diMePip. The following protocols are engineered as self-validating systems, meaning each step contains a built-in analytical checkpoint to prevent the propagation of errors.

Protocol A: Microwave-Assisted SPPS of 5,5-diMePip Peptides

Objective: Successfully couple Fmoc-5,5-diMePip-OH to a growing peptide chain, and subsequently couple the next amino acid onto its highly hindered secondary amine.

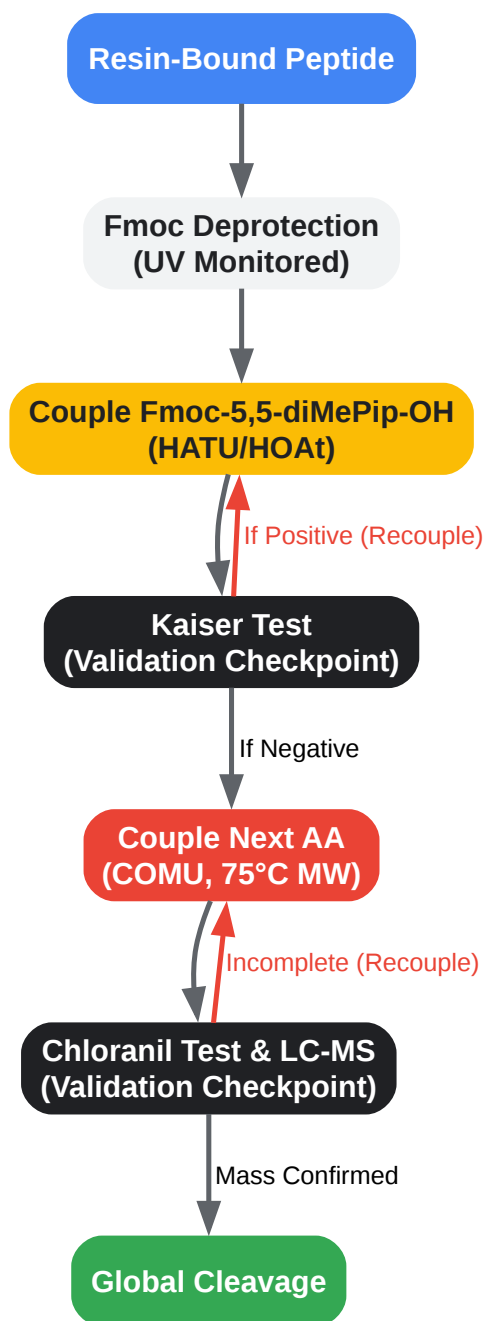
Reagents:

- Fmoc-5,5-diMePip-OH (3.0 eq)
- HATU / HOAt (3.0 eq each)
- COMU (3.0 eq)
- N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
- 20% Piperidine in DMF

Step-by-Step Methodology:

- Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2×10 mins.
 - Validation Checkpoint: Monitor the UV absorbance of the deprotection effluent at 301 nm. Proceed only when the absorbance plateaus, confirming complete Fmoc removal.
- Coupling of 5,5-diMePip: Pre-activate Fmoc-5,5-diMePip-OH with HATU/HOAt and DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.
 - Causality: HOAt is prioritized over HOBt due to the neighboring-group effect of its nitrogen atom, which accelerates the coupling of hindered amino acids.
- Primary Amine Validation: Perform a standard Kaiser test.
 - Validation Checkpoint: The beads should remain colorless/yellow. A blue color indicates incomplete coupling. If blue, repeat Step 2.
- Deprotection of 5,5-diMePip: Treat with 20% piperidine in DMF (2×10 mins).

- Coupling the Next Amino Acid (Critical Step): Pre-activate the next Fmoc-AA-OH with COMU and DIPEA. Add to the resin and heat to 75°C in a microwave peptide synthesizer for 15 minutes.
 - Causality: Standard carbodiimides (DIC) cannot penetrate the steric shield created by the 5,5-dimethyl groups. COMU forms a highly reactive, less sterically demanding uronium intermediate that forces the reaction forward under thermal kinetic energy.
- Secondary Amine Validation: Perform a Chloranil Test.
 - Causality & Validation: The Kaiser test cannot detect the secondary amine of 5,5-diMePip and will yield a false negative. The Chloranil test specifically detects secondary amines. If the beads turn blue/green, the coupling failed. Proceed to microcleavage only if the beads remain colorless.
- Microcleavage LC-MS: Cleave 5 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the successful addition of the next amino acid.



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Self-validating SPPS workflow for coupling sterically hindered 5,5-diMePip residues.

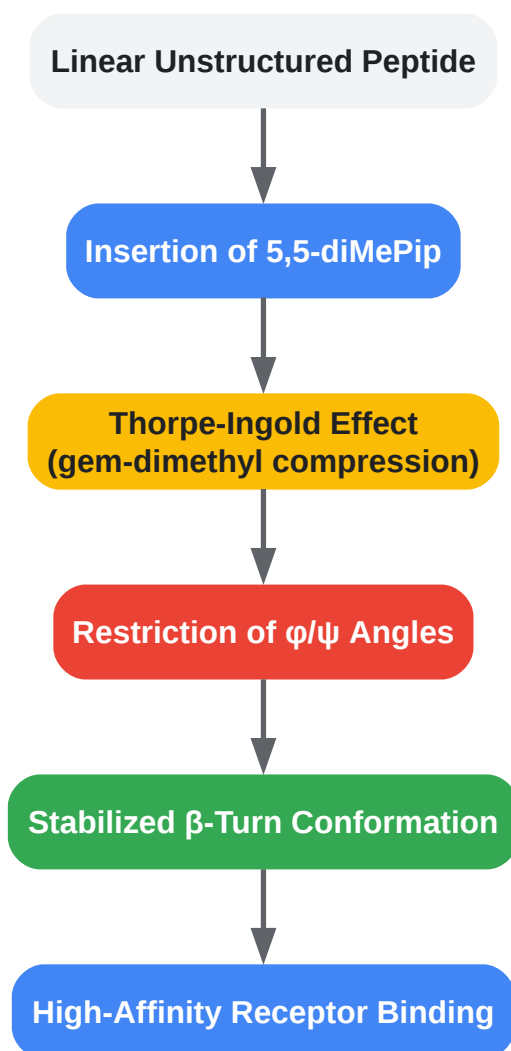
Protocol B: Conformational Validation via NMR Temperature Titration

Objective: Prove that the insertion of 5,5-diMePip successfully induced a stable

-turn by measuring intramolecular hydrogen bonding.

Step-by-Step Methodology:

- Sample Preparation: Dissolve the purified peptide in 600 μ L of DMSO-
(or H
O/D
O 9:1 if water-soluble) to a concentration of 2-5 mM.
- $^1\text{H-NMR}$ Acquisition: Acquire 1D $^1\text{H-NMR}$ spectra at 5 K intervals from 298 K to 328 K (e.g., 298 K, 303 K, 308 K, 313 K, 318 K, 323 K, 328 K).
- Chemical Shift Tracking: Track the chemical shift (
, in ppm) of the amide (NH) protons across the temperature gradient.
- Data Analysis (The Validation System): Calculate the temperature coefficient (
) in ppb/K for each amide proton.
 - Causality: In a stable
-turn, the carbonyl oxygen of residue
forms a hydrogen bond with the amide proton of residue
. Because this proton is locked in an intramolecular bond, it is shielded from the solvent and its chemical shift will not change significantly with temperature.
 - Validation Checkpoint: An amide proton with a
value more positive than -4.5 ppb/K (e.g., -2.0 ppb/K) definitively validates the presence of a stable, solvent-shielded hydrogen bond, confirming the
-turn. Values more negative than -4.5 ppb/K indicate a floppy, solvent-exposed random coil.



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Thermodynamic pathway of 5,5-diMePip inducing a stable beta-turn for receptor binding.

References

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- Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH) MedChemComm (RSC Publishing)

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Sources

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